molecular formula C11H7NO3 B8327838 3-Cyano-5-ethynyl-4-methoxybenzoic acid

3-Cyano-5-ethynyl-4-methoxybenzoic acid

Cat. No. B8327838
M. Wt: 201.18 g/mol
InChI Key: WHDCFCUXUVABMI-UHFFFAOYSA-N
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Patent
US08367843B2

Procedure details

To 3-cyano-5-ethynyl-4-methoxybenzoic acid (610 mg), toluene (6 mL), N,N-dimethylformamide (1 droplet) and oxalyl chloride (0.32 mL) were added to the solution under ice cooling, and the mixture was stirred at room temperature for 1.5 hours. The solvent was distilled off under reduced pressure and the obtained residue was azeotroped with toluene and used for the synthesis of (c).
Quantity
610 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([C:14]#[CH:15])[C:11]=1[O:12][CH3:13])[C:6](O)=[O:7])#[N:2].C1(C)C=CC=CC=1.C(Cl)(=O)C([Cl:26])=O>CN(C)C=O>[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([C:14]#[CH:15])[C:11]=1[O:12][CH3:13])[C:6]([Cl:26])=[O:7])#[N:2]

Inputs

Step One
Name
Quantity
610 mg
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)O)C=C(C1OC)C#C
Name
Quantity
6 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.32 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was azeotroped with toluene
CUSTOM
Type
CUSTOM
Details
used for the synthesis of (c)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
C(#N)C=1C=C(C(=O)Cl)C=C(C1OC)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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